5-(isocyanatomethyl)-2H-1,3-benzodioxole

Übersicht

Beschreibung

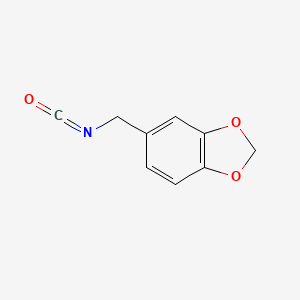

5-(isocyanatomethyl)-2H-1,3-benzodioxole is an organic compound featuring an isocyanate functional group attached to a benzodioxole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isocyanatomethyl)-2H-1,3-benzodioxole typically involves the reaction of 5-(chloromethyl)-2H-1,3-benzodioxole with sodium cyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product, which is essential for its application in high-performance materials.

Analyse Chemischer Reaktionen

Types of Reactions

5-(isocyanatomethyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions with amines to form urea derivatives.

Addition Reactions: It can react with alcohols to form carbamate esters.

Polymerization: The compound can be used as a monomer in the production of polyurethanes.

Common Reagents and Conditions

Amines: React with the isocyanate group to form urea derivatives.

Alcohols: React with the isocyanate group under mild conditions to form carbamate esters.

Catalysts: Organotin compounds are often used as catalysts in polymerization reactions involving isocyanates.

Major Products Formed

Urea Derivatives: Formed from the reaction with amines.

Carbamate Esters: Formed from the reaction with alcohols.

Polyurethanes: Formed through polymerization reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Heterocycles : This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique isocyanide functional group allows for versatile reactivity in multicomponent reactions, making it valuable for creating complex organic structures.

Biology

- Auxin Receptor Agonist : Research indicates that 5-(isocyanatomethyl)-2H-1,3-benzodioxole acts as an agonist for the auxin receptor TIR1 (Transport Inhibitor Response 1). This interaction promotes root growth in plants, suggesting potential applications in agricultural biotechnology to enhance crop yields.

- Cytotoxic Activity : Preliminary studies have shown that derivatives of benzodioxole can exhibit cytotoxic activity against cancer cells, such as HeLa cells (cervical carcinoma). This highlights its potential role in medicinal chemistry for developing new cancer therapies.

Medicine

- Cyclooxygenase Inhibition : The compound has been evaluated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the biosynthesis of prostaglandins, which are involved in inflammation and pain pathways. Inhibiting these enzymes can lead to therapeutic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

| Application Area | Specific Use | Mechanism/Effect | References |

|---|---|---|---|

| Chemistry | Synthesis of heterocycles | Versatile reactivity due to isocyanide group | |

| Biology | Auxin receptor agonist | Promotes root growth | |

| Medicine | COX inhibition | Reduces inflammation and pain | |

| Cancer Research | Cytotoxic agent against HeLa cells | Induces apoptosis in cancer cells |

Case Study 1: Auxin Receptor Interaction

In a study focused on plant growth regulation, researchers demonstrated that this compound significantly increased root elongation in Arabidopsis thaliana when applied at specific concentrations. This finding supports its potential use as a plant growth promoter in agricultural practices.

Case Study 2: Cytotoxicity Evaluation

A series of cytotoxicity assays were conducted using HeLa cells treated with varying concentrations of benzodioxole derivatives. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound could be further investigated as a lead candidate for anticancer drug development.

Wirkmechanismus

The mechanism of action of 5-(isocyanatomethyl)-2H-1,3-benzodioxole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable urea and carbamate linkages. These reactions are crucial in the formation of polymers and other materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(isocyanatomethyl)-2H-1,3-benzodioxole: Unique due to the presence of both an isocyanate group and a benzodioxole ring.

1,3-bis(isocyanatomethyl)benzene: Similar in structure but lacks the dioxole ring.

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: Contains multiple isocyanate groups and a cyclohexane ring.

Uniqueness

This compound is unique due to its combination of an isocyanate group and a benzodioxole ring, which imparts distinct reactivity and potential for diverse applications in polymer and materials science.

Biologische Aktivität

5-(Isocyanatomethyl)-2H-1,3-benzodioxole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 71217-46-4

- Molecular Formula : C10H9N2O3

- Molecular Weight : 205.19 g/mol

The compound features a benzodioxole core, which is known for its diverse biological activities. The isocyanate functional group is particularly significant as it can participate in various chemical reactions, enhancing the compound's reactivity and potential biological effects.

Insecticidal Properties

Recent studies have indicated that compounds within the benzodioxole family exhibit insecticidal properties. For instance, a related study on 1,3-benzodioxole derivatives demonstrated significant larvicidal activity against Aedes aegypti, a primary vector for several arboviruses. The study highlighted that certain structural modifications significantly influenced biological activity, suggesting that similar modifications could enhance the effectiveness of this compound in pest control applications .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of new compounds. In studies examining related benzodioxole derivatives, compounds demonstrated varying degrees of cytotoxicity towards human peripheral blood mononuclear cells (PBMCs). Notably, some derivatives exhibited no cytotoxicity at concentrations up to 5200 μM, indicating a favorable safety profile that could be relevant for therapeutic applications .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the isocyanate group may interact with nucleophilic sites in biological molecules, potentially leading to inhibition of key enzymes or receptor interactions. This reactivity could be responsible for both its insecticidal properties and any cytotoxic effects observed.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

5-(isocyanatomethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUNOJGBBOBVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579769 | |

| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71217-46-4 | |

| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.